molecular formula C16H10N2O6 B1215910 4-Nitrophenyl phthalimidoacetate CAS No. 21313-49-5

4-Nitrophenyl phthalimidoacetate

Cat. No.: B1215910
CAS No.: 21313-49-5
M. Wt: 326.26 g/mol
InChI Key: FSCDNNJLCIKUHL-UHFFFAOYSA-N
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Description

4-nitrophenyl phthalimidoacetate is a carboxylic ester obtained by formal condensation of the carboxy group of phthalimidoacetic acid with the phenolic hydroxy group of 4-nitrophenol. It is a C-nitro compound, a carboxylic ester and a member of phthalimides. It derives from a 4-nitrophenol, a glycine and a phthalimide.

Scientific Research Applications

Analytical Method Development

A study by Almási, Fischer, and Perjési (2006) developed a simple and rapid ion-pair HPLC method for simultaneous quantitation of 4-nitrophenol and its conjugates, highlighting its utility in investigating drug metabolism under various physiological conditions (Almási, Fischer, & Perjési, 2006).

Environmental Impurity Analysis

Masunaga, Takasuga, and Nakanishi (2001) analyzed the profile and amount of dioxin impurity in historic Japanese agrochemical formulations, providing insight into environmental contamination sources (Masunaga, Takasuga, & Nakanishi, 2001).

Organic Synthesis and Herbicidal Activity

Ma, Wu, Liu, Huang, and Wang (2013) developed the first application of 4-nitrophthalimide as a nitrogen nucleophile for enantioselective aza-Michael addition to nitroalkenes, with some products showing moderate to good herbicidal activity (Ma, Wu, Liu, Huang, & Wang, 2013).

Synthesis of 4-Aminophthalimide

Dan (2004) reported the synthesis of 4-aminophthalimide from 4-nitrophthalimide, with implications for further chemical applications and reductions in waste (Dan, 2004).

Study of Nerve Agent Surrogates

Meek, Chambers, Coban, Funck, Pringle, Ross, and Chambers (2012) synthesized and tested surrogates for nerve agents, including compounds derived from phthalimidoacetate, as acetylcholinesterase inhibitors, providing models for the study of nerve agent therapeutics (Meek et al., 2012).

Hypolipidemic and Anti-inflammatory Activities

Assis, Araújo, Sena, Catanho, Ramos, Srivastava, and Lima (2014) synthesized N-substituted cyclic imides, including N-(4-nitrophenyl)phthalimide, showing potent hypolipidemic and anti-inflammatory activities, offering new therapeutic agents (Assis et al., 2014).

Selective Recognition of Nitroaromatic Compounds

Panchal, Modi, Dey, Prajapati, Patel, and Jain (2017) developed a resorcinarene-based "turn-off" fluorescence sensor for 4-nitrotoluene, demonstrating the potential for selective detection of nitroaromatic compounds in environmental samples (Panchal et al., 2017).

Future Directions

The future directions for research on 4-Nitrophenyl phthalimidoacetate and related compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the catalytic reduction of 4-nitrophenol by nanostructured materials is a topic of ongoing research . Additionally, the potential use of related compounds in biosensors and bioassays is an area of growing interest .

Biochemical Analysis

Biochemical Properties

4-Nitrophenyl phthalimidoacetate plays a crucial role in biochemical reactions, particularly in the study of enzyme kinetics and mechanisms. It interacts with enzymes such as esterases and proteases, which catalyze the hydrolysis of the ester bond in the compound. This interaction is essential for understanding the catalytic mechanisms of these enzymes. Additionally, this compound can act as a substrate for certain enzymes, leading to the release of 4-nitrophenol, which can be quantitatively measured to study enzyme activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating enzyme activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the hydrolysis of this compound by cellular esterases can lead to changes in intracellular concentrations of 4-nitrophenol, impacting cellular signaling and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. The compound’s ester bond is hydrolyzed by esterases, resulting in the formation of 4-nitrophenol and phthalimidoacetic acid. This reaction can inhibit or activate enzymes, depending on the context, and can lead to changes in gene expression by altering the availability of key metabolites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its effectiveness. Long-term studies have shown that the degradation products can still influence cellular functions, although to a lesser extent than the intact compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity without causing significant toxicity. At higher doses, it can lead to adverse effects, including enzyme inhibition and cellular toxicity. These threshold effects are crucial for determining the safe and effective use of the compound in biochemical research .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with esterases and other enzymes. The hydrolysis of the compound leads to the formation of 4-nitrophenol and phthalimidoacetic acid, which can further participate in various metabolic reactions. These interactions can affect metabolic flux and the levels of key metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. The transport and distribution mechanisms are essential for understanding the compound’s overall impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and other biomolecules. This localization is crucial for its activity and function, as it allows the compound to modulate key cellular processes directly .

Properties

IUPAC Name

(4-nitrophenyl) 2-(1,3-dioxoisoindol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O6/c19-14(24-11-7-5-10(6-8-11)18(22)23)9-17-15(20)12-3-1-2-4-13(12)16(17)21/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCDNNJLCIKUHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354893
Record name CHEBI:75058
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21313-49-5
Record name CHEBI:75058
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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